(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid

Quality Control Procurement Specification Building Block

(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid (C14H17BN2O5, MW 304.11) is a heterocyclic boronic acid building block. It features a pyrazole core substituted at N1 with a 4-methoxybenzyl (PMB) protecting group and at C3 with an ethoxycarbonyl ester.

Molecular Formula C14H17BN2O5
Molecular Weight 304.11 g/mol
Cat. No. B8248125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid
Molecular FormulaC14H17BN2O5
Molecular Weight304.11 g/mol
Structural Identifiers
SMILESB(C1=CN(N=C1C(=O)OCC)CC2=CC=C(C=C2)OC)(O)O
InChIInChI=1S/C14H17BN2O5/c1-3-22-14(18)13-12(15(19)20)9-17(16-13)8-10-4-6-11(21-2)7-5-10/h4-7,9,19-20H,3,8H2,1-2H3
InChIKeyQHLUDDDKJHHZJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic Acid: A Structurally Defined, Dual-Functional Pyrazole Boronic Acid Building Block for Kinase-Targeted Synthesis


(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid (C14H17BN2O5, MW 304.11) is a heterocyclic boronic acid building block. It features a pyrazole core substituted at N1 with a 4-methoxybenzyl (PMB) protecting group and at C3 with an ethoxycarbonyl ester. It is supplied at a minimum certified purity of 95% as a solid requiring storage under an inert atmosphere at 2-8°C . Its primary synthetic utility lies in sequential cross-coupling strategies—Suzuki-Miyaura coupling at the C4 boronic acid site —followed by orthogonal deprotection and further derivatization of the N1-PMB and C3-ester handles, making it a strategic intermediate for constructing complex pyrazole-containing pharmacophores, including kinase inhibitors [1].

Why (3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic Acid Cannot Be Replaced by Generic Pyrazole Boronic Acids


Generic, unsubstituted pyrazole boronic acids or simpler N-alkyl analogs lack the orthogonal functional handles required for iterative, post-coupling diversification. Substituting with (1-(4-methoxybenzyl)-1H-pyrazol-4-yl)boronic acid omits the C3 ester, precluding carboxylate-directed C-H activation or amide coupling necessary for ligand elaboration . Similarly, N-unsubstituted or N-methyl pyrazole boronic acids cannot exploit the PMB group's orthogonal deprotection chemistry. The PMB group is cleaved under specific acidic conditions (TFA) that leave many other protecting groups intact, a property not shared by benzyl or trityl analogs that require harsher or less selective conditions [1]. This unique combination of three orthogonal handles in a single, low-molecular-weight scaffold directly enables the convergent synthesis of elaborate kinase inhibitor cores that would otherwise require multiple, lower-yielding linear steps [2].

Quantitative Procurement Evidence: Purity, Orthogonal Reactivity, and Scaffold Advantage of (3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic Acid


Certified Purity Benchmarking: 95% vs. Unspecified Purity of Generic Analogs

The target compound is supplied with a minimum certified purity of 95%, providing procurement-grade assurance for reproducible downstream chemistry. In contrast, the closest analog (1-(4-methoxybenzyl)-1H-pyrazol-4-yl)boronic acid (CAS 2246767-03-1) is frequently listed by vendors without a defined purity specification, introducing synthetic variability risk . This documented purity threshold is critical for reaction stoichiometry calculations and ensures batch-to-batch consistency in multi-step medicinal chemistry campaigns where intermediate purity directly correlates with final API purity .

Quality Control Procurement Specification Building Block

Orthogonal PMB Deprotection Selectivity: TFA Cleavage vs. Harsher Conditions for Trityl Protected Analogs

The PMB group on the target compound is cleaved under mild, specific acidic conditions (trifluoroacetic acid, TFA) without affecting the C3 ethyl ester or other acid-sensitive functional groups commonly present in advanced intermediates [1]. The structurally analogous trityl-protected derivative, (3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid, requires harsher acidic conditions (e.g., HCl/dioxane) for removal, which risks concomitant ester hydrolysis . This orthogonal lability enables a selective, sequential deprotection-Suzuki coupling sequence that is not feasible with trityl or benzyl-protected in-class alternatives.

Protecting Group Strategy Orthogonal Deprotection Medicinal Chemistry

C3 Ester Functional Handle Advantage: Enabling Amide Library Diversification vs. N1-Only Analogs

The C3 ethoxycarbonyl group on the target compound serves as a masked carboxylic acid that can be orthogonally hydrolyzed and coupled to amine libraries, enabling three-vector diversification from a single building block. The comparator (1-(4-methoxybenzyl)-1H-pyrazol-4-yl)boronic acid lacks this C3 ester entirely (molecular formula C11H13BN2O3 vs. C14H17BN2O5), restricting post-coupling functionalization to only two positions . In medicinal chemistry campaigns targeting kinases, this additional vector translates to a 10- to 100-fold increase in accessible library diversity when coupled with just 10-100 amine building blocks [1].

Library Synthesis Amide Coupling Functional Group Orthogonality

Storage and Handling Stability: Defined Conditions vs. Ambient-Prone Analogs

The target compound's storage specification mandates an inert atmosphere at 2-8°C, preserving boronic acid integrity against protodeboronation and oxidation. The bromo analog 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole, a common precursor, is comparatively stable at ambient conditions but lacks the boronic acid functionality entirely, requiring an additional lithiation/borylation step before use . For boronic acid comparators without cold-chain specification, the risk of protodeboronation increases by an estimated 5-15% over 12 months at 25°C, introducing yield variability in subsequent cross-coupling steps [1]. The defined storage requirement is a procurement asset, as it ensures the delivered material maintains its certified purity until use.

Storage Stability Procurement Logistics Building Block Integrity

High-Value Application Scenarios for (3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic Acid in Drug Discovery and Process Chemistry


Convergent Synthesis of 3,4,5-Trisubstituted Pyrazole Kinase Inhibitors

The compound's three orthogonal handles enable a fully convergent synthesis of pyrazole-based kinase inhibitors. In a single sequence: (1) Suzuki-Miyaura coupling installs an aryl/heteroaryl group at C4, (2) TFA-mediated PMB removal liberates N1 for alkylation or arylation, and (3) ester hydrolysis followed by amide coupling diversifies the C3 position . This convergent approach is directly applicable to JAK, FGFR, and other kinase programs where pyrazole cores are privileged scaffolds, as evidenced by patent literature (WO2022133420A1) [1]. Compared to linear synthesis from mono-functionalized pyrazoles, this strategy can reduce step count from 8-10 to 5-6 steps.

Late-Stage Diversification for Structure-Activity Relationship (SAR) Exploration

The ethoxycarbonyl group serves as a latent carboxylic acid for amide library synthesis, while the PMB group can be removed late-stage for N1 derivatization. This allows a single batch of an advanced intermediate (post-Suzuki coupling) to be split into parallel diversification streams: one addressing C3 amide SAR and another exploring N1 substituent effects. The 95% certified purity ensures reproducible yields across parallel reactions, a critical requirement for generating reliable SAR data that informs lead optimization decisions .

Process Chemistry Scale-Up of Key Intermediates for Clinical Candidates

For process chemistry teams scaling up pyrazole-containing clinical candidates, this building block's defined purity (95%) and storage specification (inert atmosphere, 2-8°C) provide a quality benchmark for CMC documentation . The three-in-one orthogonal functionality minimizes the number of regulated starting materials requiring full characterization and impurity profiling, streamlining the regulatory filing package. The PMB group's mild TFA deprotection is scalable and avoids hazardous reagents like hydrogen or strong Lewis acids required for alternative protecting groups [1].

Combinatorial Library Synthesis Using Solid-Phase or Solution-Phase Parallel Chemistry

The compound is ideally suited for split-and-pool or parallel solution-phase library synthesis. The C4 boronic acid is first engaged in a Suzuki coupling with diverse aryl halides. The resulting intermediate pool is split: one portion undergoes PMB deprotection and N1 capping, while another undergoes ester hydrolysis and amide coupling. This protocol generates a three-dimensional library from a single starting building block, maximizing chemical space exploration efficiency while minimizing procurement complexity and inventory costs .

Quote Request

Request a Quote for (3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.